Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-
CAS No.: 651315-78-5
Cat. No.: VC16907894
Molecular Formula: C16H9Cl3N2
Molecular Weight: 335.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651315-78-5 |
|---|---|
| Molecular Formula | C16H9Cl3N2 |
| Molecular Weight | 335.6 g/mol |
| IUPAC Name | 2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine |
| Standard InChI | InChI=1S/C16H9Cl3N2/c17-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(18)21-16(19)20-14/h1-9H |
| Standard InChI Key | MXCJMJJNAURZBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- features a six-membered heterocyclic pyrimidine ring with nitrogen atoms at positions 1 and 3. The substituents include chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 6, and a phenyl group at position 5 (Table 1). This arrangement creates a planar structure with enhanced electron-withdrawing effects due to the chlorine atoms, which influence reactivity and interaction with biological targets.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 651315-78-5 |
| Molecular Formula | |
| Molecular Weight | 335.6 g/mol |
| IUPAC Name | 2,4-Dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine |
| SMILES | ClC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
The compound’s InChI key (VIRCDOOWOZPUGO-UHFFFAOYSA-N) reflects its unique stereoelectronic configuration, which is critical for its interactions in biological systems.
Structural and Electronic Features
The dichloro and chlorophenyl groups contribute to the compound’s lipophilicity, enhancing membrane permeability in biological environments. Density functional theory (DFT) calculations on analogous pyrimidines suggest that chlorine substituents increase electron density at the ring’s nitrogen atoms, potentially improving binding affinity to enzymatic active sites. The phenyl group at position 5 introduces steric bulk, which may influence selectivity toward specific targets.
Synthesis and Optimization
Synthetic Routes
The synthesis of this compound typically begins with substituted chalcones reacting with urea or guanidine derivatives under basic conditions (e.g., NaOH or KOH). A representative pathway involves:
-
Chalcone Preparation: Condensation of 4-chlorobenzaldehyde with acetophenone yields a chalcone intermediate.
-
Cyclization: Reaction with urea in ethanol under reflux (60–80°C for 10–16 hours) forms the pyrimidine core.
-
Chlorination: Treatment with phosphorus oxychloride () introduces chlorine atoms at positions 2 and 4.
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 10–16 hours |
| Solvent | Ethanol |
| Base | Sodium hydroxide (NaOH) |
Yield optimization requires precise control of stoichiometry and temperature, with typical yields ranging from 65% to 75%.
Purification and Characterization
Post-synthesis purification employs column chromatography using silica gel and ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms substituent positions, with characteristic shifts observed for aromatic protons ( 7.2–7.8 ppm) and chlorine atoms. Mass spectrometry (MS) data align with the molecular ion peak at 335.6.
Biological Significance and Mechanisms
Research Findings
-
Enzyme Inhibition: Analogous compounds show >80% inhibition of epidermal growth factor receptor (EGFR) at 50 μM concentrations.
-
Solubility Challenges: The compound’s logP value (~4.2) indicates high lipophilicity, necessitating formulation adjustments for in vivo studies.
-
Stability: Accelerated stability testing (40°C/75% RH) reveals <5% degradation over 6 months, suggesting suitability for long-term storage.
Comparative Analysis with Structural Analogs
Isomeric Variations
The isomer 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine (CAS No. 651315-79-6) shares the same molecular formula but differs in substituent positioning (Table 3).
Table 3: Isomer Comparison
| Property | 6-(4-Chlorophenyl)-5-Phenyl Isomer | 5-(4-Chlorophenyl)-6-Phenyl Isomer |
|---|---|---|
| CAS No. | 651315-78-5 | 651315-79-6 |
| Melting Point | 152–154°C | 148–150°C |
| Biological Activity | Moderate EGFR inhibition | Enhanced anticancer activity |
The 5-(4-chlorophenyl) isomer exhibits superior activity against HeLa cells (IC = 8.2 μM vs. 12.5 μM for the 6-isomer), likely due to improved steric alignment with target proteins.
Impact of Functional Groups
Replacing chlorine with methylsulfanyl groups (e.g., in CHClNS derivatives) reduces cytotoxicity but improves solubility (~2.5 mg/mL in PBS). Such modifications highlight the balance between activity and pharmacokinetics in drug design.
Applications in Medicinal Chemistry
Drug Development Prospects
This compound serves as a lead structure for developing kinase inhibitors, particularly in oncology. Its scaffold allows for modular substitutions to optimize potency and selectivity. For instance:
-
Amino Acid Conjugates: Attaching lysine or arginine residues improves water solubility by 300% without compromising activity.
-
Hybrid Molecules: Fusion with quinoline moieties enhances dual-targeting capabilities (e.g., EGFR and tubulin).
Challenges and Considerations
-
Toxicity: Preliminary assays indicate a 25% reduction in cell viability at 50 μM in HEK293 cells, necessitating structural tweaks.
-
Synthetic Complexity: Multi-step synthesis increases production costs, urging the development of one-pot methodologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume